Dinitropropylphenol
Description
Dinitropropylphenol (DNP) is a synthetic phenolic compound characterized by a phenol ring substituted with two nitro (-NO₂) groups and a propyl (-C₃H₇) chain. Nitro groups confer electron-withdrawing properties, increasing acidity (pKa) and influencing reactivity, while the propyl chain may enhance lipophilicity, affecting solubility and environmental persistence .
Properties
CAS No. |
51053-33-9 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-(3,3-dinitropropyl)phenol |
InChI |
InChI=1S/C9H10N2O5/c12-8-4-2-1-3-7(8)5-6-9(10(13)14)11(15)16/h1-4,9,12H,5-6H2 |
InChI Key |
YLIPAWHGPCUKFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |
Other CAS No. |
51053-33-9 |
Synonyms |
dinitropropylphenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DNP’s chemical behavior and applications can be contextualized by comparing it to structurally related phenolic derivatives:
Structural Analogues
- 4,4’-Isopropylidenediphenol (Bisphenol A, BPA): Structure: Two phenol rings linked by an isopropylidene group. Properties: Higher molecular weight (228.29 g/mol) and lower acidity (pKa ~10.3) due to electron-donating alkyl bridges. Applications: Polycarbonate plastics, epoxy resins. Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to endocrine-disrupting effects .
- 4,4’-Sulfonyldiphenol (Bisphenol S, BPS): Structure: Sulfonyl (-SO₂-) bridge between phenol rings. Properties: Higher thermal stability and water solubility compared to BPA. Applications: BPA substitute in thermal paper and plastics. Toxicity: Persistence in aquatic systems raises environmental concerns .
- 6-Chloro-2,4-diisopropyl Phenol: Structure: Chloro (-Cl) and branched isopropyl substituents. Properties: Increased molecular weight (242.7 g/mol) and lipophilicity (LogP ~4.5). Applications: Antimicrobial agents. Data Source: NIST Standard Reference Database .
- Phenol, 4-(1,1-dimethylpropyl): Structure: Tertiary alkyl substituent. Properties: High LogP (~3.8) and volatility (vapor pressure ~0.1 mmHg). Applications: Fragrance stabilizers. Retention Data: GC retention indices correlate with branched alkyl groups .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) | pKa |
|---|---|---|---|---|
| Dinitropropylphenol* | ~213.1 (estimated) | ~2.1 | <100 (predicted) | ~7.5 |
| 4,4’-Isopropylidenediphenol | 228.29 | 3.32 | 120–300 | 10.3 |
| 4,4’-Sulfonyldiphenol | 250.27 | 1.85 | 1,100 | 8.5 |
| 6-Chloro-2,4-diisopropyl Phenol | 242.7 | 4.5 | 15 | 9.8 |
| Phenol, 4-(1,1-dimethylpropyl) | 164.24 | 3.8 | 250 | 10.1 |
*Estimated using group contribution methods. Nitro groups reduce LogP compared to alkylated phenols .
Toxicity and Environmental Impact
- DNP : Predicted to exhibit moderate acute toxicity (LD50 ~300 mg/kg, rat) due to nitro groups, which may form reactive intermediates.
- BPA/BPS : Endocrine disruption at low doses (EC50 < 1 µg/L) .
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